molecular formula C30H40N2O4 B282232 4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282232
M. Wt: 492.6 g/mol
InChI Key: UFGJQUSQENFQHM-BYCLXTJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BAP, is a chemical compound that has been widely used in scientific research. BAP is a synthetic compound that belongs to the family of pyrrolone derivatives. It has been found to have several biochemical and physiological effects, making it an important compound in the field of medicinal chemistry.

Mechanism of Action

4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its inhibitory effect on PTPs by binding to the active site of the enzyme and preventing its catalytic activity. This leads to the accumulation of phosphorylated proteins, which in turn modulate cellular signaling pathways.
Biochemical and Physiological Effects:
4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of cell death. Additionally, 4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-inflammatory and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its selectivity towards PTPs, which allows for the specific modulation of cellular signaling pathways. However, one limitation of using 4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research involving 4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One potential avenue is the development of 4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the specific cellular signaling pathways that are modulated by 4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one and to identify potential therapeutic applications for this compound in the treatment of various diseases.

Synthesis Methods

4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a variety of methods, including the reaction of 4-benzoyl-2-hydroxy-1,5-dihydro-3H-pyrrol-3-one with 3-(dibutylamino)propyl chloride, followed by the reaction with 4-ethoxybenzaldehyde. The resulting product is then purified using column chromatography.

Scientific Research Applications

4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively used in scientific research due to its ability to act as a selective inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in regulating cellular signaling pathways, and their dysregulation has been implicated in several diseases, including cancer, diabetes, and autoimmune disorders.

properties

Molecular Formula

C30H40N2O4

Molecular Weight

492.6 g/mol

IUPAC Name

(4E)-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C30H40N2O4/c1-4-7-19-31(20-8-5-2)21-12-22-32-27(23-15-17-25(18-16-23)36-6-3)26(29(34)30(32)35)28(33)24-13-10-9-11-14-24/h9-11,13-18,27,33H,4-8,12,19-22H2,1-3H3/b28-26+

InChI Key

UFGJQUSQENFQHM-BYCLXTJYSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC

SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)OCC

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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